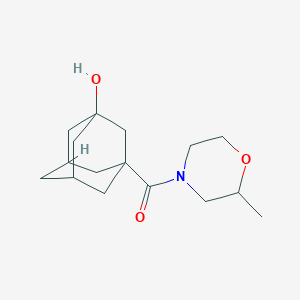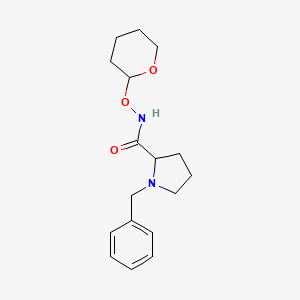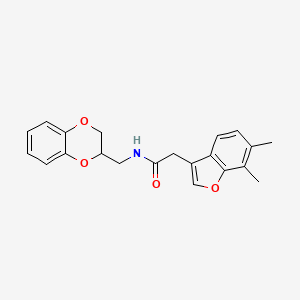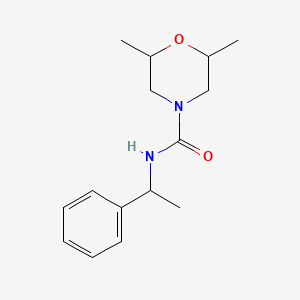
(3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that is used in the treatment of Alzheimer's disease. Memantine has been shown to improve cognitive function and reduce the progression of the disease.
作用機序
(3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone reduces the excitotoxicity that is associated with Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
(3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is important for memory and cognitive function. (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone has also been shown to reduce the levels of oxidative stress and inflammation in the brain, which are associated with the progression of Alzheimer's disease.
実験室実験の利点と制限
(3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying the NMDA receptor and its role in neurological disorders. However, (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone also has limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone. One area of interest is the potential use of (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is the development of new (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone derivatives with improved solubility and pharmacokinetic properties. Additionally, (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone may have potential for use in the treatment of other neurological disorders beyond Alzheimer's disease.
合成法
(3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone is synthesized through a multi-step process that involves the reaction of 1-adamantylamine with formaldehyde and subsequent reactions with methylamine and morpholine. The final step involves the addition of hydroxylamine hydrochloride to form the desired product.
科学的研究の応用
(3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone has been extensively studied for its use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease. (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
特性
IUPAC Name |
(3-hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-11-9-17(2-3-20-11)14(18)15-5-12-4-13(6-15)8-16(19,7-12)10-15/h11-13,19H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMMOYPUWJOVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C23CC4CC(C2)CC(C4)(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7565989.png)


![1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7566012.png)

![N-[1-(furan-2-yl)ethyl]quinazolin-4-amine](/img/structure/B7566029.png)
![2-[5-(4-Bromophenyl)tetrazol-2-yl]cyclohexan-1-one](/img/structure/B7566038.png)

![N-[(4-fluorophenyl)-phenylmethyl]-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7566063.png)

![4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7566074.png)
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B7566077.png)
![3-[[Benzyl(oxolan-2-ylmethyl)amino]methyl]benzamide](/img/structure/B7566083.png)